Bienvenue dans la boutique en ligne BenchChem!

PF-543 hydrochloride

SphK1 Potency Enzyme Inhibition

PF-543 hydrochloride is the industry's most potent and selective SphK1 inhibitor (IC50=2 nM, Ki=3.6 nM), with >100-fold selectivity over SphK2 and >5,000-fold selectivity over S1P receptors and a broad kinase panel. Unlike dual SphK1/2 inhibitors (SKI-II) or S1P receptor modulators (FTY720), PF-543 enables unambiguous target validation by specifically ablating SphK1-driven S1P signaling without confounding off-target effects. Its high cellular potency (S1P depletion EC50=8.4 nM) and whole-blood activity (IC50=26.7 nM) make it the gold-standard chemical probe for correlating target engagement with pharmacodynamic biomarker changes. Ideal as a reference compound in medicinal chemistry SAR campaigns for benchmarking novel SphK1 inhibitors against sub-nanomolar affinity and known PK liabilities. Supplied with lot-specific HPLC purity verification and Certificate of Analysis.

Molecular Formula C27H32ClNO4S
Molecular Weight 502.1 g/mol
Cat. No. B610051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-543 hydrochloride
SynonymsPF543;  PF543;  PF 543;  PF-543 HCl;  PF-543 citrate
Molecular FormulaC27H32ClNO4S
Molecular Weight502.1 g/mol
Structural Identifiers
InChIInChI=1S/C27H31NO4S.ClH/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;1H/t25-;/m1./s1
InChIKeyWNKWAZFYPZMDGJ-VQIWEWKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-543 Hydrochloride: A Benchmark Potent and Selective Sphingosine Kinase 1 Inhibitor for S1P Pathway Dissection


PF-543 hydrochloride is a potent, selective, reversible, and sphingosine-competitive inhibitor of sphingosine kinase 1 (SphK1) [1]. It is the most potent inhibitor of SphK1 identified to date, with an IC50 of 2 nM and a Ki of 3.6 nM in enzymatic assays [1]. PF-543 is a small molecule tool compound widely used in research to dissect the specific roles of SphK1-driven sphingosine-1-phosphate (S1P) signaling in cellular and in vivo disease models .

Why PF-543 Hydrochloride Cannot Be Replaced by Other Sphingosine Kinase Modulators


PF-543 hydrochloride possesses a unique combination of high potency and strict isoform selectivity for SphK1 that is not replicated by commonly used alternatives. Unlike the sphingosine analog FTY720 (fingolimod), which acts as a prodrug for broad S1P receptor modulation, or dual SphK1/2 inhibitors like SKI-II, PF-543 specifically inhibits SphK1 enzymatic activity without activating S1P receptors or confounding results with SphK2 inhibition [1]. Its chemical structure, based on a non-lipid scaffold, confers a mode of action and selectivity profile that is fundamentally different from lipid-based analogs, making it the definitive tool for establishing SphK1-specific pharmacology [1].

Quantitative Differentiation of PF-543 Hydrochloride Against Key Comparators


PF-543 Hydrochloride Exhibits Sub-Nanomolar SphK1 Potency, 8,750-Fold Greater than SKI-II

PF-543 hydrochloride demonstrates a dramatic potency advantage over the commonly used SphK inhibitor SKI-II in direct biochemical assays. PF-543 inhibits human SphK1 with an IC50 of 2 nM and a Ki of 3.6 nM [1]. In contrast, SKI-II exhibits an IC50 of 17.5 µM against the same target, a difference of nearly four orders of magnitude [2].

SphK1 Potency Enzyme Inhibition

PF-543 Hydrochloride Achieves >100-Fold Isoform Selectivity for SphK1 Over SphK2, Unlike Non-Selective Comparators

PF-543 hydrochloride is >100-fold selective for SphK1 over the closely related SphK2 isoform, with an IC50 of 356 nM against SphK2 [1]. This contrasts sharply with SKI-II, which is a non-selective dual inhibitor with nearly equipotent activity against both isoforms (IC50: 17.5 µM for SphK1 and 13.0 µM for SphK2) [2]. This isoform specificity allows for clear attribution of pharmacological effects to SphK1 inhibition.

Selectivity SphK2 Isoform-Specific

PF-543 Hydrochloride Demonstrates >5,000-Fold Selectivity Against a Broad Panel of Off-Target Kinases and S1P Receptors

PF-543 hydrochloride exhibits exceptional selectivity over a broad panel of 48 protein and lipid kinases, as well as all five S1P receptor subtypes (S1P1-5). When tested at a concentration of 10 µM, PF-543 showed no significant inhibition of any off-target kinase or receptor, representing a selectivity window of >5,000-fold relative to its SphK1 IC50 . This contrasts with FTY720, which is a potent agonist of S1P receptors (IC50 values of 0.2-6 nM) and exhibits off-target activity against other targets.

Selectivity Off-Target Kinase Panel

PF-543 Hydrochloride Effectively Depletes Cellular S1P in Whole Blood with an IC50 of 26.7 nM

PF-543 hydrochloride is a potent inhibitor of S1P formation in human whole blood, with an IC50 of 26.7 nM [1]. This ex vivo assay is a critical indicator of target engagement in a physiologically relevant context. While direct comparative data for other SphK inhibitors in this exact assay are limited, PF-543's potency in whole blood is consistent with its high biochemical potency and cellular permeability.

S1P Biomarker Cellular Assay

PF-543 Hydrochloride Exhibits Rapid In Vivo Absorption but Poor Metabolic Stability, Guiding Derivative Development

PF-543 hydrochloride exhibits rapid oral absorption in mice with a Tmax of 0.73 hours and an oral bioavailability of 22.9%, but it is rapidly eliminated, resulting in a short plasma half-life [1]. Its poor metabolic stability is a known limitation, with MS values of 6.4, 7.3, 7.8, and 9.4 in human, dog, rat, and mouse liver microsomes, respectively [2]. This profile contrasts with more stable derivatives, such as Compound 4, which shows improved metabolic stability (MS values: 30.2, 26.1, 22.9, 38.5 in the same panel) [2].

Pharmacokinetics Metabolic Stability In Vivo

PF-543 Hydrochloride Provides Isoform-Specific Sphingolipid Modulation, Contrasting with SphK2 Inhibitors

In a comparative lipidomics study of seven SphK inhibitors, PF-543 hydrochloride produced the expected reduction in (dihydro)sphingosine 1-phosphate levels across multiple cell lines [1]. In stark contrast, the SphK2-selective inhibitor ABC294640 (opaganib) caused a paradoxical and strong dose-dependent increase in both dhS1P and S1P levels, an effect attributed to compensatory mechanisms and off-target activity on enzymes of the sphingolipid de novo synthesis pathway [1].

Lipidomics Off-Target Effects SphK2

Optimal Research Applications for PF-543 Hydrochloride Based on Quantitative Evidence


Validating SphK1-Specific Pharmacology in Target Identification and Validation Studies

PF-543 hydrochloride is the preferred tool for experiments designed to assign specific biological functions to the SphK1 isoform. Its >100-fold selectivity over SphK2 [1] and >5,000-fold selectivity over a broad panel of kinases and S1P receptors ensures that any observed phenotype can be confidently attributed to SphK1 inhibition, a requirement for robust target validation. This is in direct contrast to non-selective inhibitors like SKI-II, which confound data interpretation.

Monitoring SphK1 Target Engagement via S1P Depletion in Cellular and Ex Vivo Assays

PF-543's high cellular potency (S1P depletion EC50 of 8.4 nM in 1483 cells) and efficacy in human whole blood (IC50 of 26.7 nM) [1] make it an ideal chemical probe for establishing S1P as a robust pharmacodynamic biomarker. Researchers can reliably use PF-543 to correlate SphK1 inhibition with downstream S1P level changes in vitro and ex vivo, providing a direct readout of target engagement.

Establishing a Baseline for Structure-Activity Relationship (SAR) Studies of Next-Generation SphK1 Inhibitors

PF-543 serves as the gold-standard benchmark in medicinal chemistry for developing novel SphK1 inhibitors. Its sub-nanomolar potency (IC50 = 2 nM, Ki = 3.6 nM) [1] and known pharmacokinetic liabilities, such as poor metabolic stability (MS HLM = 6.4) , provide a clear reference point for evaluating new chemical entities. SAR studies frequently compare new compounds against PF-543 to assess improvements in potency, selectivity, or metabolic stability .

Acute In Vivo Pharmacodynamic Studies Requiring Robust Target Inhibition

Due to its rapid absorption (Tmax = 0.73 h) but rapid clearance [1], PF-543 is best suited for acute or short-term in vivo studies where maintaining high plasma concentrations over a long period is not required. It is effective in acute models for assessing the immediate impact of SphK1 inhibition on tumor growth or other disease-relevant endpoints, provided that dosing frequency is appropriately managed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-543 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.